2-Butyl-2-methyl-1,3-dioxane-4,6-dione
Description
2-Butyl-2-methyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a well-known cyclic diketone widely used in organic synthesis due to its high reactivity as a CH-acid and versatility in multicomponent reactions . The target compound features a 2-butyl and 2-methyl substitution on the dioxane ring, distinguishing it from other analogs that typically bear substituents at the 5-position (e.g., benzoyl, furyl, or cyclopentenyl groups). This structural modification likely influences steric, electronic, and solubility properties, making it a candidate for tailored synthetic applications.
Properties
CAS No. |
92608-76-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-9(2)12-7(10)6-8(11)13-9/h3-6H2,1-2H3 |
InChI Key |
NBGYIALEDCVBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OC(=O)CC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Malonic Acid with Alkyl Ketones
The foundational approach for synthesizing 1,3-dioxane-4,6-dione derivatives involves cyclocondensation of malonic acid with ketones. For 2-butyl-2-methyl derivatives, this requires methyl butyl ketone (2-hexanone) as the starting ketone:
Reaction Scheme:
$$
\text{Malonic acid} + \text{CH}3(\text{CH}2)3\text{COCH}3 \xrightarrow{\text{Ac}2\text{O, H}2\text{SO}_4} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione} + \text{Byproducts}
$$
Key Steps:
- Acid-Catalyzed Cyclization : Malonic acid reacts with methyl butyl ketone in acetic anhydride and sulfuric acid, forming the dioxane ring via dehydration.
- Substituent Control : The 2-position substituents (butyl and methyl) derive directly from the ketone’s alkyl groups.
Challenges :
- Limited commercial availability of methyl butyl ketone necessitates custom synthesis.
- Competing side reactions (e.g., incomplete cyclization) reduce yields.
Modified Meldrum’s Acid Synthesis via Substituted Acetoacetates
An alternative route involves alkyl acetoacetate esters and formaldehyde under acidic conditions, adapted from methods for 2-tert-butyl analogs:
Reaction Scheme:
$$
\text{Butyl acetoacetate} + \text{HCHO} \xrightarrow{\text{H}^+} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione} + \text{H}_2\text{O}
$$
Procedure:
- Ester Activation : Butyl acetoacetate undergoes acid-catalyzed condensation with formaldehyde.
- Cyclodehydration : Intramolecular esterification forms the dioxane ring, with simultaneous introduction of butyl and methyl groups.
Advantages :
- Utilizes readily available starting materials (e.g., acetoacetate esters).
- Scalable under industrial conditions.
Catalytic Condensation-Reduction Sequences
Patents disclose a two-step method involving Knoevenagel condensation followed by selective hydrogenation :
Step 1: Condensation
$$
\text{Meldrum’s acid} + \text{Butyl aldehyde} \xrightarrow{\text{HCOOH, Et}_3\text{N}} \text{5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione}
$$
Step 2: Reduction
$$
\text{5-Butylidene intermediate} \xrightarrow{\text{HCOOH, Pd/C}} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione}
$$
Key Insights :
- Formic Acid/Triethylamine System : Catalyzes both condensation and reduction, enabling a “one-pot” reaction.
- Selectivity : Only the exocyclic double bond is reduced, preserving the dioxane ring.
Industrial-Scale Optimization
Large-scale production employs continuous-flow reactors to enhance efficiency:
Process Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 45–55°C |
| Catalyst Loading | 5–10 mol% H$$2$$SO$$4$$ |
| Reaction Time | 6–12 hours |
Yield Improvements :
- Solvent-Free Conditions : Reduce purification steps (yield: 70–85%).
- In Situ Monitoring : Infrared spectroscopy ensures reaction completion.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 60–75 | Moderate | High |
| Acetoacetate Route | 70–80 | High | Moderate |
| Catalytic Reduction | 65–75 | High | Low |
Trade-offs :
- The acetoacetate route offers superior scalability but requires stringent pH control.
- Catalytic reduction minimizes byproducts but relies on expensive palladium catalysts.
Emerging Techniques and Innovations
Recent advances focus on green chemistry and catalytic asymmetry :
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
2-Butyl-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in alignment with the π* CO, resulting in strong destabilization of the C-H bond .
Comparison with Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents on the dioxane ring critically determine reactivity:
- Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): The parent compound undergoes Knoevenagel condensations with aldehydes to form 5-alkenyl derivatives, which decompose under thermal or acidic conditions to generate reactive intermediates for domino reactions .
- 5-Substituted Derivatives: 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: The electron-withdrawing benzoyl group at C5 facilitates fluorination via Selectfluor, yielding 5-fluoro derivatives under mild conditions . 5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: The furan moiety enables participation in Diels-Alder-like mechanisms, as seen in the synthesis of donor-acceptor Stenhouse adducts .
- However, the alkyl chain may enhance solubility in nonpolar solvents, expanding utility in hydrophobic reaction environments.
Physicochemical Properties
Substituents influence melting points, solubility, and stability:
- Meldrum’s Acid : High polarity due to two methyl groups at C2; soluble in polar aprotic solvents like DMF .
- 5-Benzoyl Derivatives : Increased aromaticity lowers solubility in polar solvents but improves crystallinity .
- 2-Butyl-2-methyl Derivative: The butyl chain likely reduces melting point and increases lipophilicity, making it suitable for reactions requiring nonpolar media.
Data Table: Comparative Analysis
Research Findings and Limitations
- Reactivity Trends : Electron-withdrawing groups at C5 (e.g., benzoyl) enhance electrophilicity, enabling halogenation, while alkyl groups at C2 modulate steric effects .
- Synthetic Challenges : Direct studies on 2-butyl-2-methyl derivatives are scarce, necessitating extrapolation from Meldrum’s acid chemistry.
- Opportunities : The target compound’s lipophilicity could be exploited in micellar catalysis or as a precursor for branched aliphatic ketones.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-butyl-2-methyl-1,3-dioxane-4,6-dione in laboratory settings?
- Methodological Answer : Follow stringent safety measures, including wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) to minimize degradation. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists .
Q. What methodologies are commonly employed for the synthesis of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?
- Methodological Answer : Utilize a modified Claisen condensation approach under anhydrous conditions. React diketene derivatives with butyl and methyl Grignard reagents in tetrahydrofuran (THF) at −20°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via melting point analysis and HPLC (>99% purity) .
Q. How can researchers characterize the structural and thermal stability of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve its crystal lattice parameters and hydrogen-bonding patterns. Complement with spectroscopic analysis (¹H/¹³C NMR, FT-IR) to confirm functional groups. Assess thermal stability via differential scanning calorimetry (DSC) under nitrogen flow (heating rate: 10°C/min, range: 25–300°C) to identify decomposition thresholds .
Advanced Research Questions
Q. How can theoretical frameworks guide the investigation of reaction mechanisms involving 2-butyl-2-methyl-1,3-dioxane-4,6-dione?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and activation energies for nucleophilic acyl substitution reactions. Validate computational results with kinetic studies (e.g., variable-temperature NMR) to correlate theoretical predictions with experimental rate constants .
Q. What experimental designs are suitable for analyzing the environmental fate of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?
- Methodological Answer : Conduct a tiered ecotoxicity assessment:
- Phase 1 : Measure octanol-water partition coefficients (log ) and hydrolysis rates at pH 4–9.
- Phase 2 : Perform OECD 301D biodegradability tests with activated sludge.
- Phase 3 : Assess bioaccumulation potential in Daphnia magna using LC-MS/MS quantification .
Q. How should researchers address contradictions in physicochemical data obtained for 2-butyl-2-methyl-1,3-dioxane-4,6-dione?
- Methodological Answer : Systematically replicate experiments under controlled humidity and temperature. Cross-validate analytical results using orthogonal techniques (e.g., compare X-ray crystallography with NMR crystallography). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, crystallinity) .
Q. What strategies optimize the regioselectivity of 2-butyl-2-methyl-1,3-dioxane-4,6-dione in multicomponent reactions?
- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) to direct electrophilic substitution at the 4,6-dione positions. Use solvent polarity gradients (e.g., DMF to toluene) to modulate reaction kinetics. Monitor regioselectivity via in-situ Raman spectroscopy coupled with DFT-predicted vibrational modes .
Q. How to design longitudinal studies assessing the compound’s bioactivity?
- Methodological Answer : Implement a split-plot design with repeated measures:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
